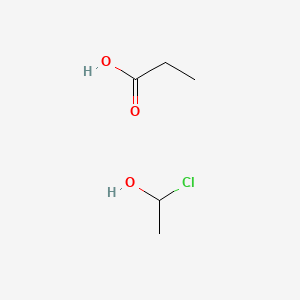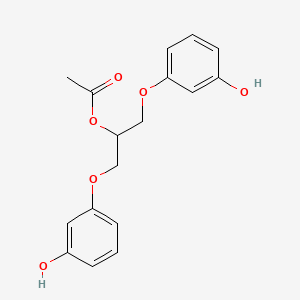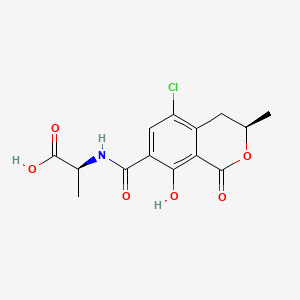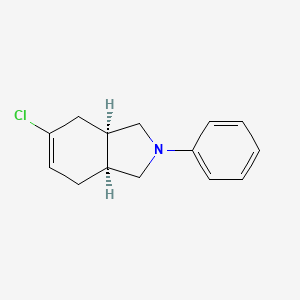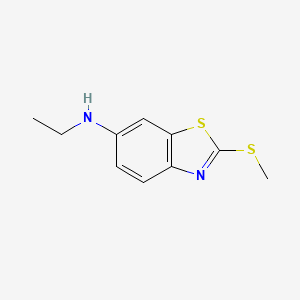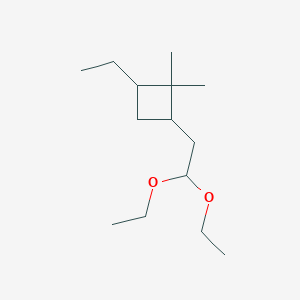
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C12H24O2. This compound is characterized by its cyclobutane ring structure, which is substituted with ethyl and dimethyl groups, as well as a diethoxyethyl side chain. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.
Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Attachment of the Diethoxyethyl Side Chain: The diethoxyethyl group can be attached through a nucleophilic substitution reaction using diethyl ether and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Applications De Recherche Scientifique
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2,2-diethoxyethyl)-: This compound has a similar diethoxyethyl group but differs in its aromatic benzene ring structure.
Diethyl 2,2-diethoxyethylphosphonate: This compound contains a phosphonate group instead of a cyclobutane ring.
Uniqueness
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. The combination of the cyclobutane ring with the diethoxyethyl side chain makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
58558-24-0 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C14H28O2/c1-6-11-9-12(14(11,4)5)10-13(15-7-2)16-8-3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
CHNKHOHCVSQGKC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1(C)C)CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


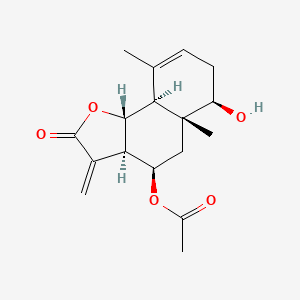

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
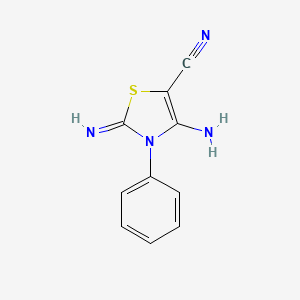



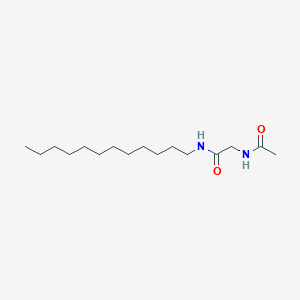
![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
